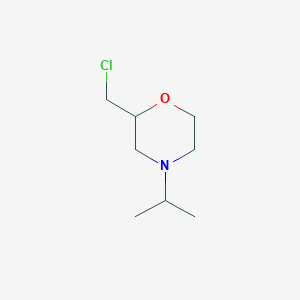
3-Hydroxybenzoyl chloride
描述
3-Hydroxybenzoyl chloride is an organic compound with the molecular formula C7H5ClO2. It is a derivative of benzoic acid, where the hydroxyl group is positioned at the third carbon of the benzene ring, and the carboxyl group is converted to a chloride. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions: 3-Hydroxybenzoyl chloride can be synthesized from 3-hydroxybenzoic acid. One common method involves the reaction of 3-hydroxybenzoic acid with thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures (around 60°C) for several hours .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of oxalyl chloride as an alternative chlorinating agent has also been explored to improve the efficiency and reduce the environmental impact of the process .
化学反应分析
Types of Reactions: 3-Hydroxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-hydroxybenzoic acid.
Condensation Reactions: It can participate in condensation reactions with other organic compounds to form more complex molecules
Common Reagents and Conditions:
Thionyl Chloride: Used for the initial synthesis from 3-hydroxybenzoic acid.
N,N-Dimethylformamide: Acts as a catalyst in the synthesis process.
Organic Solvents: Toluene and benzene are commonly used solvents in these reactions
Major Products Formed:
Amides and Esters: Formed through substitution reactions with amines and alcohols.
3-Hydroxybenzoic Acid: Formed through hydrolysis.
科学研究应用
3-Hydroxybenzoyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: Used in the preparation of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Employed in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 3-hydroxybenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways depend on the specific derivatives formed. For instance, in the synthesis of enzyme inhibitors, the compound may interact with the active site of the enzyme, blocking its activity .
相似化合物的比较
4-Hydroxybenzoyl Chloride: Similar structure but with the hydroxyl group at the fourth position.
2-Hydroxybenzoyl Chloride: Hydroxyl group at the second position.
Benzoyl Chloride: Lacks the hydroxyl group.
Uniqueness: 3-Hydroxybenzoyl chloride is unique due to the position of the hydroxyl group, which influences its reactivity and the types of derivatives it can form. This positional difference can significantly affect the biological activity and chemical properties of the resulting compounds .
属性
IUPAC Name |
3-hydroxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNWJUOJZVWDRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513520 | |
| Record name | 3-Hydroxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40812-76-8 | |
| Record name | 3-Hydroxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-hydroxybenzoyl chloride in the synthesis of roflumilast process contaminants?
A1: The research article describes a method for synthesizing a specific process contaminant of roflumilast []. While the full chemical structure of the contaminant (formula I) is not provided, the study clearly states that this compound is used as a starting material in the synthesis process []. Therefore, this compound is a key building block for generating this specific roflumilast impurity. Researchers utilize controlled synthesis of such impurities to develop methods for detecting them in roflumilast drug substances and formulations, ensuring quality control in production.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1354972.png)






![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8H-pyrido[2,3-d]pyrimidine-2,7-dione](/img/structure/B1354992.png)



![2-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1355006.png)
![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine](/img/structure/B1355007.png)

